Matteuorien
Description
Matteuorien is a naturally occurring C-methyl flavonoid first isolated from the rhizome of Matteuccia orientalis Trev. (Oriental ostrich fern) . It belongs to a class of bioactive compounds known for their inhibitory effects on aldose reductase (AR), a key enzyme implicated in diabetic complications such as neuropathy and retinopathy . This compound is characterized by a flavonoid backbone with a C-methyl substitution, which distinguishes it from common flavonoids like quercetin or kaempferol . Its isolation and structural elucidation were achieved through chromatographic techniques and spectral analysis, including 2D-NMR and mass spectrometry .
This compound has also been identified in related species such as Matteuccia struthiopteris (ostrich fern), where it co-occurs with structurally analogous compounds like matteucinol and pinosylvin derivatives . While its aldose reductase inhibitory activity is well-documented, its exact mechanism of action and pharmacokinetic profile remain under investigation .
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
5,7-dihydroxy-6,8-dimethyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C17H14O4/c1-9-15(19)10(2)17-14(16(9)20)12(18)8-13(21-17)11-6-4-3-5-7-11/h3-8,19-20H,1-2H3 |
InChI Key |
IHCSYRDYLHMMRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3)C)O |
Synonyms |
matteuorien |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Compounds from Matteuccia Species
Key Research Findings
Aldose Reductase Inhibition :
- Matteuorienate A–C exhibit superior AR inhibition compared to this compound, with IC₅₀ values in the sub-micromolar range . The presence of a carboxyl group in Matteuorienate derivatives enhances their binding affinity to AR’s active site, as demonstrated by structure-activity relationship (SAR) studies .
- This compound, lacking a carboxyl group, relies on its hydroxyl and C-methyl groups for AR inhibition, but its potency is likely lower than that of the Matteuorienate series .
Structural Nuances: C-Methyl vs. Methoxy Groups: Matteucinol and demethoxymatteucinol, which feature methoxy or hydroxyl groups instead of C-methyl substitutions, show reduced AR inhibition, highlighting the importance of the C-methyl moiety in bioactivity . Glycosylation Effects: Pinosylvin-3-O-β-D-glucoside (isolated alongside this compound) lacks AR inhibitory activity, suggesting that glycosylation may diminish bioavailability or target interaction .
Biological Specificity: While this compound and its analogues share structural similarities, their biological activities diverge significantly.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
